molecular formula C16H16FNO3 B13840642 2-(BenZyloxy)-6-fluoro-N-methoxy-N-methylbenZamide

2-(BenZyloxy)-6-fluoro-N-methoxy-N-methylbenZamide

Cat. No.: B13840642
M. Wt: 289.30 g/mol
InChI Key: DVNFSPQPLQKURB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-fluoro-N-methoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group, a fluorine atom, and methoxy and methyl groups attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-fluoro-N-methoxy-N-methylbenzamide typically involves multiple steps. One common route includes the following steps:

    Fluorination: The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with N-methoxy-N-methylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-6-fluoro-N-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding, while the fluorine atom can influence the electronic properties of the molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.

    2-Benzyloxy flavone: A dual probe for selective detection of picric acid and pH sensing.

    1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: Evaluated for its antifungal activity.

Uniqueness

2-(Benzyloxy)-6-fluoro-N-methoxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom and the methoxy group can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16FNO3

Molecular Weight

289.30 g/mol

IUPAC Name

2-fluoro-N-methoxy-N-methyl-6-phenylmethoxybenzamide

InChI

InChI=1S/C16H16FNO3/c1-18(20-2)16(19)15-13(17)9-6-10-14(15)21-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3

InChI Key

DVNFSPQPLQKURB-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=CC=C1F)OCC2=CC=CC=C2)OC

Origin of Product

United States

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